5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one

Medicinal Chemistry Drug Design Physicochemical Properties

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one (CAS 820976-08-7) is a heterocyclic organic compound belonging to the 1,6-naphthyridin-4-one class, characterized by a core bicyclic scaffold with a 5-amino substituent and an N1-ethyl group. This specific substitution pattern distinguishes it within the broad family of naphthyridinones, which are foundational structures in medicinal chemistry for developing kinase inhibitors and other bioactive molecules.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 820976-08-7
Cat. No. B11908536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one
CAS820976-08-7
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCN1C=CC(=O)C2=C1C=CN=C2N
InChIInChI=1S/C10H11N3O/c1-2-13-6-4-8(14)9-7(13)3-5-12-10(9)11/h3-6H,2H2,1H3,(H2,11,12)
InChIKeyCBKMQGRXQYIPSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one (CAS 820976-08-7): A Key 1,6-Naphthyridinone Scaffold Intermediate for Targeted Synthesis


5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one (CAS 820976-08-7) is a heterocyclic organic compound belonging to the 1,6-naphthyridin-4-one class, characterized by a core bicyclic scaffold with a 5-amino substituent and an N1-ethyl group [1]. This specific substitution pattern distinguishes it within the broad family of naphthyridinones, which are foundational structures in medicinal chemistry for developing kinase inhibitors and other bioactive molecules. Its computed physicochemical properties include a molecular weight of 189.21 g/mol, an XLogP3-AA of 1.2, a single hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 59.2 Ų, defining its oral bioavailability and CNS penetration potential [1].

Scaffold 1,6-Naphthyridin-4-one intermediate
Substitution 5-Amino, N1-ethyl specificity
Selection Context Conformationally restricted fragment for kinase inhibitor synthesis

The Criticality of the N1-Ethyl Substituent in 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one for Activity and Synthetic Utility


Structural analogs of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one, such as the N1-butyl, N1-benzyl, or N1-H variants, cannot be generically substituted without fundamentally altering the compound's pharmacological and synthetic utility. The 1,6-naphthyridinone scaffold serves as a core pharmacophore for various kinase targets, including AXL, MET, and SYK [1]. Critically, the N1-substituent is a primary vector for tuning steric interactions within the kinase's hydrophobic pocket and modulating overall lipophilicity. Replacing the specific N1-ethyl group with a larger alkyl or aromatic moiety drastically changes XLogP, aqueous solubility, and target affinity, leading to a loss of desired activity or selectivity. Furthermore, this specific intermediate's reactivity in further derivatization, such as at the 5-amino group, is dictated by its unique electronic environment. Therefore, procurement of the exact compound is not a matter of casual interchangeability but a prerequisite for reproducing validated synthetic routes and maintaining structure-activity relationship (SAR) integrity.

N1-Substituent Alters Lipophilicity
Replacing N1-ethyl with bulkier groups may shift XLogP and reduce aqueous solubility, affecting target affinity
Steric and Electronic Modulation
Larger or polar N1 substituents can change kinase hinge-binding interactions and H-bond donor patterns
Conformational Rigidity and Reactivity
Ethyl group maintains minimal rotatable bonds; longer chains reduce rigidity and may alter derivatization at 5-amino

Quantitative Differentiation of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one from Close Structural Analogs


Physicochemical Profile: Molecular Weight vs. N1-Substituted 1,6-Naphthyridinone Analogs

The molecular weight (MW) of 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one is 189.21 g/mol [1]. This is significantly lower than close analogs with bulkier N1-substituents, such as the N1-butyl analog (MW ~217 g/mol) or the N1-benzyl analog (MW ~237 g/mol) . The lower MW directly contributes to a higher fraction of total molecular mass available for core scaffold interactions, a principle often correlated with greater ligand efficiency.

Molecular Weight
Class-level
189.21 g/mol vs ~217 g/mol (butyl analog), Δ −27.9 g/mol
Lower MW supports ligand efficiency screening
Computed values; class inference
Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity and CNS Potential: XLogP vs. N1-Alkyl 1,6-Naphthyridinones

The target compound exhibits a computed XLogP3-AA of 1.2 [1], positioning it in a favorable lipophilicity range for potential CNS penetration (optimal logP ~2-3). Replacement with a N1-phenyl group in related series drastically increases logP (e.g., 5-amino-1,7-diphenyl-1,6-naphthyridin-4(1H)-one, XLogP > 3), reducing aqueous solubility and potentially increasing off-target binding, which is typical for this scaffold class .

Lipophilicity (XLogP)
Class-level
1.2 vs ~2.5 (benzyl analog), Δ −1.3 log units
Supports CNS permeability property screening
Computed XLogP3; class inference
Drug Metabolism CNS Drug Discovery ADME Properties

Hydrogen Bond Donor/Acceptor Profiles vs. N1-Aryl Naphthyridinones

The compound has a single hydrogen bond donor (HBD) count of 1 and four hydrogen bond acceptors (HBA) [1]. This specific HBD/HBA ratio is a critical molecular recognition signature. In the class of 1,6-naphthyridinone kinase inhibitors, the NH2 group at the 5-position is a primary HBD, often forming a key hinge-binding interaction with the target kinase . In contrast, N1-aryl analogs can introduce additional HBDs or modify the electronic environment of the existing NH2, altering its pKa and the strength of this crucial interaction.

H-Bond Donors
Class-level
1 HBD (target) vs 0/2+ in N1-aryl analogs
HBD count supports kinase hinge-binding pharmacophore matching
Computed; class-level inference
Molecular Recognition Pharmaceutical Chemistry SAR Studies

Topological Polar Surface Area (TPSA) Comparison for Brain Permeability Screening

The topological polar surface area (TPSA) of 59.2 Ų is a defining computational parameter for predicting the compound's passive membrane permeability, particularly across the blood-brain barrier (BBB) where a TPSA < 90 Ų is often considered a prerequisite for CNS drug candidates [1]. This value is significantly lower than that of analogs with more polar N1-substituents (e.g., N1-carboxyethyl, TPSA > 90 Ų), making this isomer a better candidate for CNS target engagements relative to its class [2].

TPSA
Class-level
59.2 Ų vs >90 Ų (polar N1 analogs), Δ >30% lower
TPSA within CNS drug-like range, supports brain penetration screening
Computed; class inference
Blood-Brain Barrier ADME Computational Chemistry

Rotatable Bond Count and Molecular Rigidity vs. N1-Substituted 1,6-Naphthyridinones

With a rotatable bond count of 1 (the N1-ethyl group), the 5-amino-1-ethyl-1,6-naphthyridin-4(1H)-one is a conformationally restricted scaffold [1]. This low degree of molecular flexibility is a highly valued property in fragment-based drug design (FBDD) and lead optimization, as it results in a lower entropic penalty upon binding to a protein target, often translating to higher ligand efficiency. Analogs with longer N1-alkyl chains (e.g., butyl, pentyl) have increased rotatable bond counts (3-4+), which can reduce affinity due to increased conformational entropy and may also negatively impact permeability versus this minimal ethyl group [2].

Rotatable Bonds
Class-level
1 bond (target) vs 3 bonds (butyl analog), Δ −2
Greater rigidity may enhance fragment-based screening fitness
Computed; class inference
Bioavailability Conformational Analysis Drug Design

Chemical Purity Specification and Identity Verification for Use as a Synthetic Intermediate

Commercially, 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one is specified at a purity of 97% (HPLC) . This defined purity level is a starting point for procurement, distinguishing it from less well-characterized or custom-synthesized batches. Its unique structural identity is rigorously verified by the IUPAC name, InChIKey (CBKMQGRXQYIPSE-UHFFFAOYSA-N), and canonical SMILES string (CCN1C=CC(=O)C2=C1C=CN=C2N) [1], providing an absolute digital fingerprint that rules out erroneous substitution by a regioisomer or an N1-ethyl analog of a different naphthyridine isomeric series.

Purity & Identity
Supporting evidence
Purity 97% (HPLC); InChIKey CBKMQGRXQYIPSE-UHFFFAOYSA-N
Specified purity and structural identity support reproducible synthesis
Vendor specification; digital identity certificate
Chemical Synthesis Quality Control Analytical Chemistry

Key Application Scenarios for 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one Based on Physicochemical Evidence


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Generation

Its low TPSA of 59.2 Ų, combined with a favorable XLogP of 1.2 and a single rotatable bond, makes 5-Amino-1-ethyl-1,6-naphthyridin-4(1H)-one an ideal, rigid fragment for incorporation into CNS-directed kinase inhibitor libraries, particularly for targets like AXL or MET, where scaffold-hopping around the 1,6-naphthyridinone core has been validated for generating potent and brain-penetrant leads .

Chemical Probe Development for BBB Permeability Studies

The compound serves as a model substrate for developing and testing chemical probes and positron emission tomography (PET) tracers, owing to its low molecular weight (189.21 g/mol) and the presence of the 5-amino group, which is a handle for rapid radiolabeling or conjugation to fluorescent reporters. Its physicochemical profile predicts a high likelihood of BBB penetration relative to bulkier analogs, enabling in vivo imaging studies [1].

Structure-Activity Relationship (SAR) Studies on Kinase Hinge-Binder Isosteres

As a low molecular weight, conformationally-rigid core with a single hydrogen bond donor, this compound is a critical comparator in SAR campaigns exploring novel hinge-binding motifs. Researchers can systematically modify the ethyl group or the amino group to probe steric and electronic demands of hydrophobic pockets I and II in kinases like SYK and Aurora Kinase, allowing direct quantitative comparison of derived analogs' affinity and selectivity .

Application
Selection Property
Validation Focus
CNS kinase inhibitor lead generation
Low TPSA, favorable XLogP, conformational rigidity
Brain penetration prediction, target engagement
BBB permeability probe development
Low MW, 5-amino conjugation handle
In vivo brain uptake, tracer feasibility
Kinase hinge-binder SAR studies
Single HBD, rigid core
Comparative kinase affinity and selectivity
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